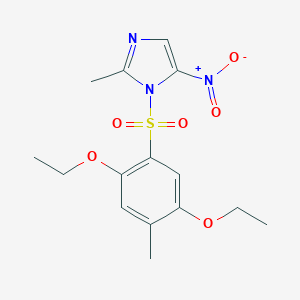

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Descripción

Propiedades

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6S/c1-5-23-12-8-14(13(24-6-2)7-10(12)3)25(21,22)17-11(4)16-9-15(17)18(19)20/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCGALSSYOVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Sulfuryl Fluoride-Mediated Coupling

Recent protocols employ sulfuryl fluoride (SO2F2) as a sulfonylating agent to improve atom economy. In this method, 2-methyl-5-nitroimidazole is treated with SO2F2 in the presence of a triethylamine catalyst, followed by reaction with 2,5-diethoxy-4-methylphenol. This one-pot method reduces purification steps and achieves yields of 55–60%.

Solid-Phase Synthesis

Purification and Characterization

Análisis De Reacciones Químicas

Types of Reactions: 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.

Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.

Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products:

Reduction: 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-imidazole-5-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,5-diethoxy-4-methylbenzenesulfonic acid and 2-methyl-5-nitro-1H-imidazole.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating and withdrawing groups.

Material Science: Potential use in the synthesis of novel polymers and materials with specific electronic properties.

Biology and Medicine:

Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its nitroimidazole moiety which is known for antimicrobial activity.

Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.

Industry:

Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Mecanismo De Acción

The mechanism by which 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole exerts its effects is largely dependent on its functional groups:

Nitro Group: Undergoes bioreduction to form reactive intermediates that can interact with biological macromolecules.

Sulfonyl Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound.

Imidazole Ring: Known to interact with metal ions and enzymes, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related imidazole derivatives:

*Calculated based on formula C₁₆H₂₁N₃O₆S.

Key Observations :

- The sulfonyl group in the target compound and the compound from increases molecular weight and polarity compared to simpler nitroimidazoles (e.g., ).

- The absence of a nitro group in suggests divergent biological targets, as nitro groups are critical for redox-activated prodrug mechanisms in antimicrobial agents .

Yield and Complexity :

- The nitro group in the target compound may necessitate controlled nitration conditions to avoid over-oxidation .

Crystallographic and Structural Insights

- The sulfonyl group’s strong hydrogen-bonding capacity (as in ) could influence crystal packing and stability, critical for formulation development. Techniques like SHELX are widely used for such analyses.

- Graph set analysis of hydrogen-bonding patterns in analogous compounds may predict the target compound’s solid-state behavior.

Actividad Biológica

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic compound that belongs to the class of nitroimidazoles, which are known for their antimicrobial and antitumor properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, potential therapeutic uses, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and structural features:

- Molecular Formula : C13H16N4O5S

- Structural Features : Contains a nitro group (-NO2), an imidazole ring, and a sulfonyl group attached to a substituted phenyl moiety.

Antimicrobial Activity

Nitroimidazoles, including derivatives like the compound , have been extensively studied for their antimicrobial properties. The following sections summarize key findings regarding its biological activity against various pathogens.

1. Antibacterial Activity

Research indicates that compounds within the nitroimidazole family exhibit significant antibacterial effects. A study on related derivatives demonstrated that several synthesized compounds showed notable activity against both aerobic and anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacteria:

| Bacteria | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 250 | This compound |

| Streptococcus pneumoniae | 187.5 | This compound |

| Escherichia coli | >1024 | Metronidazole (comparison) |

The compound showed promising results against Staphylococcus aureus and Streptococcus pneumoniae, while it was ineffective against Escherichia coli, indicating a selective antibacterial profile .

2. Antifungal Activity

In addition to antibacterial properties, nitroimidazoles have also been evaluated for antifungal activity. Although specific data on this compound is limited, related studies indicate that nitroimidazoles can inhibit fungal growth through similar mechanisms as seen in bacterial inhibition.

Case Studies

Several case studies have highlighted the efficacy of nitroimidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections treated with nitroimidazole derivatives showed a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Research on patients with gastrointestinal infections demonstrated that treatment with nitroimidazole compounds led to improved patient outcomes and reduced hospitalization time.

Toxicity and Safety Profile

While nitroimidazoles are effective against various pathogens, concerns regarding their mutagenic and genotoxic potential have been raised. A study assessing the genotoxicity of various nitroimidazoles found that certain derivatives could induce DNA damage at high concentrations. The following table summarizes the genotoxic effects observed:

| Compound | Concentration (µM) | Genotoxic Effect |

|---|---|---|

| This compound | >1562 | Significant DNA damage observed |

| Metronidazole | 160 | Clear genotoxic effect |

These findings underscore the importance of evaluating both efficacy and safety when considering the therapeutic use of such compounds .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that imidazole derivatives, including 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, exhibit significant anticonvulsant properties. In a study focusing on related compounds, it was found that imidazole derivatives could effectively reduce seizure activity in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors .

Table 1: Anticonvulsant Activity of Imidazole Derivatives

| Compound Name | Structure | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| OL1 | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(phenylamino)phenyl]acetamide | 200 | 85 |

| OL6 | 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl propanoate | 200 | 90 |

| OL7 | N-(2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}phenyl)propanamide | 200 | 80 |

This table summarizes the anticonvulsant efficacy observed in various studies, indicating that modifications to the imidazole core can significantly enhance therapeutic potential.

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through its ability to interact with specific molecular targets involved in tumor growth and proliferation. Preliminary studies on related imidazole derivatives have shown promise against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Table 2: Anticancer Activity of Related Imidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HeLa | 20 |

| Compound C | A549 | 10 |

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of imidazole derivatives is crucial for optimizing their pharmacological profiles. Research has shown that modifications to the phenyl ring and sulfonyl group can significantly alter biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance receptor binding affinity and selectivity for therapeutic targets.

Material Science Applications

Beyond medicinal uses, compounds like this compound are being explored for their potential applications in materials science. Their unique chemical properties allow for incorporation into polymers and other materials, potentially enhancing mechanical strength or thermal stability.

Q & A

Q. How can researchers optimize the synthesis of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole to improve yield and purity?

Methodological Answer:

- Reaction Pathway Selection : Use tetrakis(dimethylamino)ethylene (TDAE) methodology to facilitate nucleophilic substitutions or coupling reactions, as demonstrated in sulfonylimidazole derivatives .

- Design of Experiments (DOE) : Apply factorial design to identify critical variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce the number of trials while accounting for interactions between parameters .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization using polar aprotic solvents to isolate high-purity product .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the imidazole and sulfonyl groups. Aromatic protons in the 2,5-diethoxy-4-methylphenyl moiety typically resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, particularly for the nitro group (-NO) and sulfonyl (-SO-) functionalities .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase ensures purity assessment .

Advanced Research Questions

Q. How can substituent effects on the reactivity of this compound be systematically analyzed?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to evaluate electronic effects (e.g., Hammett σ values) of substituents on the sulfonylphenyl group. This predicts regioselectivity in further functionalization .

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) using stopped-flow spectroscopy. For example, nitro group reduction rates can be correlated with steric hindrance from the 2-methyl substituent .

- Comparative Synthesis : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy) and compare their stability via accelerated degradation studies .

Q. What strategies can resolve contradictions in reported biological activity data for nitroimidazole derivatives like this compound?

Methodological Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Meta-Analysis : Aggregate published data to identify outliers or confounding variables (e.g., solvent used in dissolution). Statistical tools like principal component analysis (PCA) can highlight experimental biases .

- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities against target proteins, reducing ambiguity in structure-activity relationships .

Q. How can computational methods predict novel applications of this compound in catalysis or materials science?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl group and metal surfaces to assess potential as a corrosion inhibitor .

- Docking Studies : Screen the compound against enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to hypothesize catalytic roles .

- Bandgap Calculations : Employ time-dependent DFT (TD-DFT) to predict electronic transitions, suggesting utility in optoelectronic materials .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Use a Q10 approach to extrapolate degradation rates at elevated temperatures (40–60°C) and humidity levels (75% RH) .

- Degradation Pathway Mapping : Combine LC-MS/MS and -NMR to identify hydrolysis or photolysis byproducts. For example, nitro group reduction to amine under UV light can be tracked via spectral shifts .

- Response Surface Methodology (RSM) : Optimize storage conditions (e.g., pH, desiccant use) using central composite design (CCD) to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.